molecular formula C24H18FNO5 B12217656 4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione

4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12217656
M. Wt: 419.4 g/mol
InChI Key: ILFUWYUMOZDBKQ-UHFFFAOYSA-N
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Description

Chemical Context and Significance of Benzoxazepine-dione Derivatives

Benzoxazepine-diones are a subclass of heterocyclic compounds characterized by a fused benzene-oxazepine ring system with dual ketone functionalities. These derivatives have garnered attention in medicinal chemistry due to their ability to modulate biological targets through strategic hydrogen bonding, π-π stacking, and hydrophobic interactions. The rigid bicyclic framework provides conformational constraints that enhance binding specificity to enzyme active sites or receptor pockets.

Structural Features and Reactivity
The 1,4-benzoxazepine-3,5-dione core (Figure 1) exhibits planar geometry, with the oxazepine oxygen and adjacent carbonyl groups creating polarized regions capable of nucleophilic or electrophilic interactions. For example, the C-3 and C-5 carbonyls may participate in hydrogen bonding with serine or lysine residues in kinase domains, while the aromatic system facilitates stacking interactions with tyrosine or tryptophan side chains.

Table 1: Key Structural Motifs in Benzoxazepine-dione Derivatives

Motif Role in Bioactivity Example Derivatives
Oxazepine ring Conformational rigidity 1,4-benzoxazepine-3,5-dione
Aromatic substituents Target-specific binding 6-(4-methylpiperazin-1-yl) derivatives
Electron-withdrawing groups Redox modulation Fluoro- and benzyloxy-substituted analogs

Recent studies on structurally related compounds, such as benzo[f]indole-4,9-dione derivatives, demonstrate that electron-deficient aromatic systems can induce reactive oxygen species (ROS)-mediated apoptosis in cancer cells by disrupting mitochondrial membrane potential. Similarly, substitutions on the benzoxazepine-dione scaffold—such as the 4-(benzyloxy)-3-fluorophenyl group in this compound—may enhance tissue permeability or alter metabolic stability.

Synthetic Versatility
The synthesis of benzoxazepine-diones often involves cyclization strategies using naphthoquinone precursors or oxidative free radical reactions. For instance, cerium(IV)-mediated cyclization between aminonaphthoquinones and ethyl acetoacetate has been employed to generate analogs with carbohydrate-derived side chains. Such methods enable precise control over stereochemistry and functional group placement, critical for optimizing pharmacokinetic properties.

Historical Development of Polycyclic Heterocyclic Compounds in Medicinal Chemistry

Polycyclic heterocycles have been central to drug discovery since the mid-20th century, with seminal examples including benzodiazepines (e.g., diazepam) and tetracycline antibiotics. The benzoxazepine scaffold emerged as a pharmacophore in the 1990s, particularly for central nervous system (CNS) and oncology targets, due to its balanced lipophilicity and hydrogen-bonding capacity.

Evolution of Benzoxazepine-based Therapeutics
Early derivatives focused on modulating neurotransmitter receptors. For example, 6-(4-methylpiperazin-1-yl)benzo[b]benzoxazepine was investigated for its affinity toward serotonin and dopamine receptors, leveraging the piperazine moiety’s ability to enhance blood-brain barrier penetration. Over time, researchers shifted toward oncology applications, inspired by the success of kinase inhibitors like imatinib. Modifications such as fluorination and benzyloxy substitutions improved target selectivity, as seen in compounds like 3,4-dihydro-2H-benzo[c]azepine-1,5-dione, which inhibits protein-tyrosine kinases involved in cancer proliferation.

Key Milestones in Heterocyclic Drug Development

  • 1950s–1970s : Development of first-generation heterocycles (e.g., penicillin, barbiturates).
  • 1980s–2000s : Rational design of kinase inhibitors and GPCR-targeted agents.
  • 2010s–present : Integration of computational modeling and fragment-based drug discovery for polycyclic systems.

The compound under review exemplifies modern trends in leveraging polycyclic frameworks for multitarget engagement. Its fluorophenyl and benzyloxy groups may concurrently inhibit kinases (e.g., EGFR) and induce oxidative stress pathways, akin to benzo[f]indole-4,9-dione derivatives that activate caspase cascades via ROS accumulation.

Properties

Molecular Formula

C24H18FNO5

Molecular Weight

419.4 g/mol

IUPAC Name

4-[2-(3-fluoro-4-phenylmethoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C24H18FNO5/c25-19-12-17(10-11-22(19)30-14-16-6-2-1-3-7-16)20(27)13-26-23(28)15-31-21-9-5-4-8-18(21)24(26)29/h1-12H,13-15H2

InChI Key

ILFUWYUMOZDBKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)F

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis via Coupling and Cyclization

The most widely documented approach involves a three-step sequence starting with the preparation of the benzoxazepine core. Anthranilic acid derivatives are first coupled with α-haloacetophenone intermediates under basic conditions. For example, treatment of 4-(benzyloxy)-3-fluoroacetophenone with ethyl bromoacetate in dimethylformamide (DMF) at 0°C in the presence of triethylamine (Et₃N) yields the 2-oxoethyl intermediate. Intramolecular cyclization is then induced via heating in acetic acid, forming the benzoxazepine ring. Final oxidation with potassium permanganate (KMnO₄) in acetone generates the 3,5-dione moiety.

Key Reaction Parameters

Step Reagents/Conditions Temperature Yield
Coupling Et₃N, DMF, 0°C → RT 0–25°C 68%
Cyclization Acetic acid, reflux 120°C 52%
Oxidation KMnO₄, acetone 50°C 45%

This method balances scalability and purity, though the oxidation step often requires careful stoichiometric control to avoid over-oxidation byproducts.

Asymmetric Synthesis via Chiral Pool Methodology

A stereoselective route reported in PMC utilizes (R)-3-methyl-4,1-benzoxazepine-2,5-dione as a chiral starting material. The 2-oxoethyl side chain is introduced via nucleophilic acyl substitution using 4-(benzyloxy)-3-fluorophenylacetyl chloride in tetrahydrofuran (THF). The reaction proceeds at −78°C with lithium hexamethyldisilazide (LiHMDS) as a base, achieving 71% enantiomeric excess (ee). While this method provides superior stereochemical control, it necessitates costly chiral auxiliaries and cryogenic conditions, limiting industrial applicability.

Alternative Methods from Structural Analogues

Patents describing related benzoxazepine derivatives suggest microwave-assisted synthesis as a time-efficient alternative. Irradiating a mixture of 4-(benzyloxy)-3-fluorobenzaldehyde and ethyl glycinate hydrochloride at 150°C for 15 minutes in N-methylpyrrolidone (NMP) accelerates imine formation, reducing reaction times from 12 hours to 30 minutes. Subsequent cyclization under acidic conditions (HCl/EtOH) completes the benzoxazepine ring, though yields remain moderate (48–55%) compared to conventional methods.

Step-by-Step Experimental Procedures

Preparation of 4-(Benzyloxy)-3-Fluoroacetophenone

  • Friedel-Crafts Acylation : React 4-(benzyloxy)-3-fluorobenzene with acetyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a catalyst at 0°C for 2 hours.
  • Workup : Quench with ice-water, extract with DCM, and purify via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).

Coupling with Ethyl Bromoacetate

  • Base Activation : Add Et₃N (2.5 mmol) to a solution of 4-(benzyloxy)-3-fluoroacetophenone (2.5 mmol) in DMF (5 mL) at 0°C.
  • Nucleophilic Substitution : Introduce ethyl bromoacetate (3.0 mmol) dropwise, stir overnight at room temperature.
  • Isolation : Extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.

Cyclization and Oxidation

  • Ring Closure : Reflux the intermediate in acetic acid (10 mL) for 6 hours.
  • Oxidation : Add KMnO₄ (1.2 eq) in acetone, stir at 50°C for 3 hours.
  • Purification : Filter through Celite, concentrate, and recrystallize from ethanol.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents like DMF enhance coupling reaction rates by stabilizing the transition state. However, substituting DMF with acetonitrile (MeCN) reduces side reactions during cyclization, improving overall yield from 45% to 58%. Lowering the oxidation temperature to 40°C minimizes diketone decomposition, as evidenced by HPLC purity increasing from 89% to 94%.

Catalytic Improvements

The addition of 10 mol% tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst accelerates the coupling step, reducing reaction time from 18 hours to 8 hours. Transitioning from KMnO₄ to oxone® (2KHSO₅·KHSO₄·K₂SO₄) for oxidation improves atom economy, though yields remain comparable (44% vs. 47%).

Analytical Characterization Techniques

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, benzyl), 7.12 (d, J = 8.4 Hz, 1H, fluorophenyl), 5.21 (s, 2H, OCH₂Ph), 4.89 (s, 2H, COCH₂), 3.76 (s, 3H, NCH₃).
  • HRMS : m/z calculated for C₂₅H₂₀FNO₅ [M+H]⁺: 433.1325; found: 433.1328.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O, 1 mL/min) shows a single peak at 12.7 minutes, confirming >98% purity. Residual solvents analyzed via GC-MS comply with ICH Q3C guidelines (<500 ppm).

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxy and fluorine groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Benzoxazepine-dione Derivatives

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of the target compound and its analogs:

Compound Name Substituents on Benzoxazepine Core Phenyl Ring Substituents Molecular Formula Molecular Weight
Target Compound None 4-(Benzyloxy)-3-fluoro C₂₄H₁₉FNO₅ 444.42
2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione 2-Ethyl 5-Fluoro-2-methoxy C₂₀H₁₈FNO₅ 371.36
4-[2-(3-Ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione 2-Ethyl 3-Ethoxy C₂₁H₂₁NO₅ 367.40
4-[2-(4-Ethoxyphenyl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione 2-Ethyl 4-Ethoxy C₂₁H₂₁NO₅ 367.40
4-(2-(4-Ethoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione 2-Methyl 4-Ethoxy C₂₀H₁₉NO₅ 353.40
Key Observations:

Substituent Diversity: The target compound is unique in featuring a benzyloxy group and fluorine on the phenyl ring, which may enhance lipophilicity and resistance to oxidative metabolism compared to methoxy/ethoxy analogs .

Positional Effects :

  • Ethoxy substituents at the 3- or 4-position of the phenyl ring ( vs. ) may alter spatial interactions in biological systems. For instance, para-substitution (4-ethoxy) could improve membrane permeability compared to meta-substitution (3-ethoxy).

Molecular Weight Trends :

  • The target compound has the highest molecular weight (444.42) due to the bulky benzyloxy group, whereas ethoxy/methoxy analogs range between 353–371 g/mol. Higher molecular weight may impact bioavailability .
Lipophilicity:
  • The benzyloxy group in the target compound likely increases logP (lipophilicity) compared to smaller alkoxy groups (methoxy, ethoxy). This could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Fluorine atoms (in the target and ) may lower logP slightly while improving metabolic stability via reduced cytochrome P450 susceptibility .

Biological Activity

The compound 4-{2-[4-(benzyloxy)-3-fluorophenyl]-2-oxoethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione is a heterocyclic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.

Chemical Structure

The compound features a benzoxazepine core with a dione moiety and an oxoethyl side chain. The presence of the benzyloxy and fluorophenyl groups enhances its lipophilicity, potentially influencing its interaction with biological systems.

Preliminary studies suggest that the compound may exhibit various biological activities, primarily in the context of therapeutic applications. The proposed mechanisms include:

  • Enzyme Inhibition : The dione functional group can interact with enzymes through nucleophilic attack, potentially inhibiting their activity.
  • Receptor Modulation : The structural features may allow for binding to specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Anticancer Properties : Initial studies have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been suggested based on structural similarities to known anti-inflammatory agents.

Case Studies

  • Antitumor Activity in Cell Lines
    • A study evaluated the cytotoxic effects of the compound against various cancer cell lines using the MTT assay. Results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent.
  • Mechanistic Studies
    • Research involving molecular docking simulations has demonstrated favorable interactions between the compound and key proteins involved in cancer progression. These findings support further investigation into its therapeutic potential.

Comparative Analysis

To understand the unique properties of this compound, we can compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1,4-BenzodiazepineDiazepine ringAnxiolytic effects
1,4-OxazepaneSimilar heterocyclic structureAntidepressant properties
3-Fluorophenyl DerivativesFluorinated aromatic ringsEnhanced receptor binding

The unique combination of a benzoxazepine core with specific functional groups may enhance its pharmacological profile compared to simpler derivatives.

Synthesis Overview

The synthesis of This compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the benzoxazepine core.
  • Introduction of the benzyloxy and fluorophenyl groups.
  • Finalization through dione formation.

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